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N-Acetyl-thiomuramyl-alanyl-

isoglutamine

CAS No.: 83375-11-5

Cat. No.: B1236466 Get Quote

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the smallest, conserved

structural component of bacterial peptidoglycan responsible for its potent immunomodulatory

activity.[1][2][3] First identified as the minimal active component in Freund's Complete Adjuvant,

MDP is a powerful activator of the innate immune system.[1] Its primary cellular target is the

cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a pattern

recognition receptor (PRR) expressed in various immune and epithelial cells.[1][2][4][5][6]

Upon binding MDP, NOD2 triggers a signaling cascade that culminates in the activation of key

transcription factors like NF-κB and the production of pro-inflammatory cytokines, chemokines,

and antimicrobial peptides.[1][7][8][9] This activity makes MDP and its analogs highly attractive

candidates for applications as vaccine adjuvants, anti-infective agents, and cancer

immunotherapeutics.[4][10][11]

However, the clinical utility of native MDP is hampered by significant drawbacks, including high

pyrogenicity (fever-inducing potential), rapid elimination from the body, and poor cell membrane

penetration due to its hydrophilicity.[2][12][13] This has driven extensive research into the

synthesis of MDP analogs to dissociate the desirable immunostimulatory effects from the

undesirable side effects and to improve pharmacokinetic properties.[2][4][13]

The strategic substitution of oxygen atoms with sulfur (thio-substitution) is a well-established

medicinal chemistry approach to modulate the biological activity of a parent molecule.
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Introducing a thiol or other sulfur-containing group in place of a hydroxyl group can profoundly

alter a compound's lipophilicity, metabolic stability, hydrogen bonding capacity, and interaction

with its biological target. In the context of MDP, replacing the C-6 hydroxyl group of the

muramic acid sugar with a thiol group represents a key modification aimed at enhancing its

therapeutic potential.[1]

Part 1: Mechanism of Action - The NOD2 Signaling
Pathway
The biological activity of sulfur-substituted MDP analogs, like the parent molecule, is primarily

mediated through the activation of the NOD2 receptor. Understanding this pathway is critical for

interpreting structure-activity data and designing effective evaluation assays.

Ligand Recognition: MDP, or its analog, enters the cell cytoplasm, potentially via peptide

transporters.[6] It is then recognized and directly bound by the leucine-rich repeat (LRR)

domain at the C-terminus of the NOD2 protein.[1][14][15]

Conformational Change and Oligomerization: Ligand binding induces a conformational

change in NOD2, exposing the central nucleotide-binding domain (NBD or NACHT domain).

This allows for ATP-dependent self-oligomerization.[8]

Recruitment of RIPK2: The oligomerized NOD2 recruits the serine-threonine kinase RIPK2

(also known as RICK) through homophilic interactions between their respective caspase

activation and recruitment domains (CARDs).[1][6][9] This NOD2-RIPK2 complex is the core

of the "nodosome."

Downstream Signaling Activation: RIPK2 acts as a critical signaling hub. It undergoes

ubiquitination, which serves as a scaffold to recruit other signaling complexes, including

TAK1 and the IKK complex (IKKα, IKKβ, and NEMO).[6]

NF-κB and MAPK Activation: The TAK1-IKK association leads to the phosphorylation and

subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB.[6] This frees NF-κB

(typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription

of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and

antimicrobial peptides like defensins.[5][7][8] Concurrently, RIPK2 activation also triggers the
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MAP kinase (MAPK) pathways (JNK, p38), further contributing to the inflammatory response.

[9][15]
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Caption: The NOD2 signaling pathway initiated by MDP or its sulfur-substituted analogs.

Part 2: Synthetic Strategies for Thio-MDP Analogs
The synthesis of sulfur-substituted MDP analogs typically involves multi-step chemical

processes starting from commercially available carbohydrates and amino acids. The key

challenge lies in the selective introduction of the sulfur functionality while preserving the

necessary stereochemistry of the molecule, which is crucial for biological activity.

While specific protocols for 6-thio-MDP are proprietary or found within dense publications, a

generalized synthetic workflow can be constructed based on established methods for creating

other C-6 modified MDPs and standard organic chemistry techniques.

Generalized Synthetic Workflow
Protection of Functional Groups: Starting with a suitable muramic acid precursor or N-

acetylglucosamine, non-reactive hydroxyl and carboxyl groups are protected to prevent

unwanted side reactions. This often involves benzylation or acetylation.

Activation of the C-6 Hydroxyl: The primary hydroxyl group at the C-6 position is selectively

activated to become a good leaving group. A common method is tosylation (reaction with p-

toluenesulfonyl chloride) or mesylation.

Nucleophilic Substitution with a Sulfur Nucleophile: The activated C-6 position is then

subjected to a nucleophilic substitution reaction (SN2) with a sulfur-containing nucleophile.

Reagents like sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) can be used to

introduce the thiol group. Using thioacetate results in a thioester, which can be subsequently

hydrolyzed to yield the free thiol.

Peptide Coupling: The modified sugar moiety, now containing the sulfur substitution, is

coupled with the dipeptide (L-Ala-D-isoGln). This is typically achieved using standard peptide

coupling reagents like DCC/HOBt or HATU.

Deprotection: In the final step, all protecting groups are removed under conditions that do not

affect the newly introduced sulfur group. For example, benzyl groups are commonly removed
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by catalytic hydrogenation (H2/Pd-C).
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Caption: A generalized workflow for the synthesis of C-6 thio-MDP analogs.

Part 3: Structure-Activity Relationships (SAR)
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The biological activity of MDP analogs is exquisitely sensitive to their three-dimensional

structure.[2][16] Extensive SAR studies have established key requirements for NOD2

activation.

Sugar Moiety: The N-acetylmuramic acid can be replaced by other structures, leading to

"desmuramylpeptides," some of which retain activity.[3][17] However, the core structure is

important. Modifications at the C-6 position, such as the introduction of lipophilic acyl chains,

have been shown to increase adjuvant activity and antitumor effects, suggesting that this

position is tolerant to substitution and can be used to modulate pharmacokinetics.[16] The

introduction of a thiol at C-6 maintains activity, indicating that the hydrogen bond-donating

ability of the original hydroxyl group is not strictly essential, and that the altered

physicochemical properties conferred by sulfur are compatible with NOD2 recognition.[1]

Peptide Moiety: The stereochemistry of the amino acids is critical. The natural L-Ala-D-

isoGln configuration is required for maximal activity. Analogs with L-Ala-L-isoGln or D-Ala-D-

isoGln are significantly less active or inactive.[16] The D-isoglutamine residue, with its free γ-

carboxyl group, is particularly important for immunostimulation.[18][19]

Table 1: Impact of Structural Modifications on MDP Activity
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Modification Site
Type of
Modification

General Impact on
Activity

Rationale / Insight

Muramic Acid C-1
Introduction of

lipophilic groups

Often increases

adjuvant activity

Enhances membrane

association and may

improve

pharmacokinetics.[1]

Muramic Acid C-6
Acylation (lipophilic

chains)

Increases adjuvant

and antitumor activity;

reduces pyrogenicity.

[7][16]

Lipophilicity is a key

driver for improved

biological profiles.[1]

Muramic Acid C-6
Substitution with Thiol

(-SH)

Activity is retained or

potentially modulated.

Demonstrates

tolerance for replacing

the -OH group,

altering local polarity

and H-bonding.[1]

L-Alanine
Replacement with

other L-amino acids

Activity is often

reduced or lost.

Strict structural

requirement for the

first amino acid.[16]

D-Isoglutamine
Esterification of α-

carboxyl

Activity is often

retained or enhanced.

The α-carboxyl group

is not essential for

NOD2 recognition.

D-Isoglutamine
Amidation of γ-

carboxyl
Loss of activity.

The free γ-carboxyl

group is critical for

somnogenic and

immunostimulatory

functions.[18][19]

Dipeptide

Inversion of

stereochemistry (L,L

or D,D)

Loss of activity.

NOD2 has a strict

stereospecific binding

pocket.[14][16]

Part 4: Biological Evaluation - Protocols and
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Evaluating the immunomodulatory activity of novel sulfur-substituted MDP analogs requires a

validated, multi-step approach, progressing from in vitro cell-based assays to in vivo models.

Experimental Protocol: In Vitro NOD2 Activation Assay
This protocol describes a standard method for quantifying the ability of an MDP analog to

activate the NOD2 pathway using a human embryonic kidney (HEK293T) cell line engineered

to express NOD2 and an NF-κB-driven reporter gene (e.g., luciferase).

Objective: To determine the potency of a thio-MDP analog in activating the NOD2-dependent

NF-κB signaling pathway.

Materials:

HEK293T cells

Plasmids: human NOD2 expression vector, pNF-κB-Luc (luciferase reporter), pRL-TK

(Renilla luciferase control for normalization)

Transfection reagent (e.g., Lipofectamine 2000)

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

Test compounds (Thio-MDP analogs), positive control (MDP), negative control (vehicle)

Luciferase assay reagent kit

Methodology:

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x

10^4 cells per well. Allow cells to adhere overnight.

Transient Transfection: Co-transfect the cells with the NOD2, pNF-κB-Luc, and pRL-TK

plasmids using a suitable transfection reagent according to the manufacturer's protocol. The

inclusion of the NOD2 expression plasmid is critical as HEK293T cells have low endogenous

levels.

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
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Compound Stimulation: Prepare serial dilutions of the thio-MDP analogs and controls.

Replace the cell culture medium with fresh medium containing the test compounds. Incubate

for 12-18 hours.

Cell Lysis and Luciferase Measurement: Remove the medium and lyse the cells using the

buffer provided in the luciferase assay kit. Measure firefly luciferase (from pNF-κB-Luc) and

Renilla luciferase (from pRL-TK) activity sequentially in a luminometer.

Data Analysis:

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to

control for transfection efficiency and cell viability.

Plot the normalized luciferase activity against the log of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal

effective concentration) value for each compound.

Self-Validation and Causality:

Specificity Control: A parallel set of experiments should be run using cells transfected with an

empty vector instead of the NOD2 plasmid. A potent response that is only observed in the

presence of NOD2 confirms the compound's mechanism is NOD2-dependent.

Positive Control: MDP must be included in every assay to provide a benchmark for potency

and ensure the assay system is working correctly.

Normalization: The use of a co-transfected Renilla luciferase control is essential for

trustworthy data, as it accounts for well-to-well variability in cell number and transfection

efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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